[4-(4-fluorophenyl)piperazin-1-yl](5-methylthiophen-3-yl)methanone
Description
The compound 4-(4-fluorophenyl)piperazin-1-ylmethanone is a piperazine-based derivative featuring a 4-fluorophenyl group attached to the piperazine ring and a 5-methylthiophen-3-yl ketone moiety. Notably, this compound (referred to as 257 in ) has demonstrated significant anti-HIV activity among β-carboline derivatives, attributed to its ability to inhibit viral replication mechanisms . The 5-methylthiophene substituent likely enhances lipophilicity and binding affinity, while the 4-fluorophenyl group contributes to metabolic stability and target selectivity.
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(5-methylthiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS/c1-12-10-13(11-21-12)16(20)19-8-6-18(7-9-19)15-4-2-14(17)3-5-15/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXKDYKVQJPANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901176322 | |
| Record name | [4-(4-Fluorophenyl)-1-piperazinyl](5-methyl-3-thienyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925580-78-5 | |
| Record name | [4-(4-Fluorophenyl)-1-piperazinyl](5-methyl-3-thienyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925580-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(4-Fluorophenyl)-1-piperazinyl](5-methyl-3-thienyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorophenyl)piperazin-1-ylmethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Substitution with Fluorophenyl Group: The piperazine ring is then reacted with 4-fluorobenzyl chloride under basic conditions to introduce the fluorophenyl group.
Attachment of the Thiophene Ring: The final step involves the reaction of the substituted piperazine with 5-methylthiophene-3-carboxylic acid chloride in the presence of a base to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a strong base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antipsychotic Properties
Research indicates that derivatives of piperazine, including 4-(4-fluorophenyl)piperazin-1-ylmethanone, exhibit significant antipsychotic activity. Piperazine compounds are often used to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in the treatment of schizophrenia and other psychotic disorders. The fluorophenyl group enhances binding affinity to serotonin receptors, potentially leading to improved therapeutic outcomes .
1.2 Antidepressant Effects
In addition to antipsychotic properties, studies have suggested that compounds with similar structures may also possess antidepressant effects. The interaction of the piperazine moiety with various neurotransmitter receptors can lead to mood stabilization and reduction of depressive symptoms .
2.1 Anticancer Potential
Recent investigations have highlighted the anticancer properties of 4-(4-fluorophenyl)piperazin-1-ylmethanone. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines. Mechanistically, it is believed that the compound induces apoptosis through modulation of apoptotic pathways and inhibition of cell cycle progression .
2.2 Neuroprotective Effects
The neuroprotective potential of this compound is also being explored. Studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, common pathways leading to neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Structural Characteristics
3.1 Molecular Structure
The molecular formula for 4-(4-fluorophenyl)piperazin-1-ylmethanone is C20H25FN4OS. Its structure includes a piperazine ring, which is crucial for its biological activity due to its ability to mimic neurotransmitters .
3.2 Pharmacophore Modeling
Pharmacophore modeling studies have been conducted to identify the essential features required for biological activity. The presence of the fluorobenzene moiety is significant for receptor interaction, while the thiophene group contributes to the overall lipophilicity and bioavailability of the compound .
Case Studies
Mechanism of Action
The mechanism by which 4-(4-fluorophenyl)piperazin-1-ylmethanone exerts its effects involves interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The thiophene ring may participate in π-π interactions, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Overview
The following table summarizes key structural analogs, their molecular properties, and biological activities:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity | References |
|---|---|---|---|---|---|
| 4-(4-Fluorophenyl)piperazin-1-ylmethanone | C₁₆H₁₄FN₂OS | 298.36 (calculated) | 5-methylthiophen-3-yl, 4-fluorophenylpiperazine | Anti-HIV (β-carboline derivative) | |
| TRR469 | C₂₉H₂₆ClFN₄OS (approx) | ~557.07 (calculated) | Thiophen-3-yl, 4-chlorophenyl, phenylpiperazine | A1AR PAM (neuropathic pain inhibition) | |
| LDK1229: (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone HCl | C₂₄H₂₅F₂N₂O·HCl | 453.93 | Cyclohexyl, bis(4-fluorophenyl)methyl | CB1 inverse agonist (antiobesity) | |
| 4-(4-Fluorophenyl)piperazin-1-ylmethanone | C₁₆H₁₅F₂N₃O | 319.31 | 2-fluoropyridin-3-yl | Unspecified (structural analog) | |
| (4-tert-Butylphenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone | C₂₁H₂₅FN₂O | 340.43 | 4-tert-butylphenyl | Unspecified (structural analog) |
Key Structural Differences and Implications
The methyl group may improve metabolic stability compared to unsubstituted thiophenes . TRR469: Incorporates a 4-chlorophenyl group and an additional aminomethyl-thiophene moiety. The chlorine atom increases electronegativity, possibly influencing receptor binding in adenosine A1AR pathways . LDK1229: Features a bulky bis(4-fluorophenyl)methyl group and cyclohexyl ketone, optimizing CB1 receptor inverse agonism for antiobesity effects .
Pharmacological Divergence: The target compound’s anti-HIV activity contrasts with TRR469’s role as an adenosine receptor PAM and LDK1229’s CB1 inverse agonism. This highlights how minor structural changes redirect biological targets.
Impact of Substituents :
- Lipophilicity : The tert-butyl group in ’s compound increases hydrophobicity, which may enhance blood-brain barrier penetration compared to the target compound’s methylthiophene .
- Steric Effects : LDK1229’s bis(4-fluorophenyl)methyl group creates steric hindrance, likely critical for CB1 receptor selectivity .
Biological Activity
The compound 4-(4-fluorophenyl)piperazin-1-ylmethanone has garnered attention in pharmacological research due to its potential biological activities, particularly as a tyrosinase inhibitor . Tyrosinase (TYR) is a crucial enzyme involved in melanin biosynthesis, and its inhibition is significant for treating hyperpigmentation disorders. This article reviews the biological activity of this compound, focusing on its mechanism, efficacy, and potential applications.
Chemical Structure and Properties
The compound's IUPAC name indicates the presence of a piperazine ring substituted with a fluorophenyl group and a thiophene moiety. Its molecular formula is with a molecular weight of approximately 296.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 296.36 g/mol |
| LogP (Octanol-water partition coefficient) | 3.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
The primary action of 4-(4-fluorophenyl)piperazin-1-ylmethanone is as a competitive inhibitor of tyrosinase. This mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent melanin production. Studies have shown that compounds with similar structures exhibit significant inhibitory effects on TYR activity, which is essential for their antimelanogenic properties.
Efficacy in Biological Models
Recent research has demonstrated that this compound exhibits promising biological activity:
- Inhibition of Tyrosinase Activity : The compound has been reported to have an IC50 value of approximately 0.18 μM , making it significantly more potent than the commonly used reference compound kojic acid , which has an IC50 of 17.76 μM .
- Cell Viability : In vitro studies using B16F10 melanoma cells indicated that at concentrations effective for inhibiting tyrosinase activity, the compound did not exhibit cytotoxic effects, maintaining cell viability above 90% even at higher concentrations .
Table: Comparison of Tyrosinase Inhibitors
| Compound | IC50 (μM) | Cytotoxicity on B16F10 Cells |
|---|---|---|
| 4-(4-fluorobenzyl)piperazin-1-ylmethanone (26) | 0.18 | None |
| Kojic Acid | 17.76 | Yes |
Case Studies
A study conducted by researchers exploring various piperazine derivatives highlighted that modifications to the piperazine ring can enhance inhibitory activity against tyrosinase. The specific analog 4-(4-fluorobenzyl)piperazin-1-ylmethanone was identified as one of the most effective inhibitors, with detailed docking studies confirming its binding orientation within the enzyme's active site .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
